![molecular formula C12H8F6N2O2S B070935 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole CAS No. 175205-47-7](/img/structure/B70935.png)
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Overview
Description
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a bis(trifluoroethoxy)phenyl group. The trifluoroethoxy moieties enhance its lipophilicity and metabolic stability, while the thiadiazole ring contributes to unique electronic properties due to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The phenyl intermediate with trifluoroethoxy groups can be synthesized by reacting 2,5-dihydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst.
Cyclization to Form Thiadiazole Ring: The phenyl intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoroethoxy groups.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.
- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of trifluoroethoxy groups may enhance their efficacy against various pathogens by improving solubility and bioavailability.
- Anticancer Properties : Some studies suggest that thiadiazole compounds can inhibit cancer cell proliferation. The unique electronic properties of the trifluoroethoxy substituents may contribute to this activity by modulating the interaction with cellular targets.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Fluorescent Materials : Due to its electronic structure, this compound can be utilized in the development of fluorescent materials. These materials have applications in sensors and imaging technologies.
- Polymer Additives : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its lipophilic nature allows for better dispersion within polymer systems.
Agricultural Chemistry
In agricultural chemistry, the compound may serve as a basis for developing new agrochemicals:
- Pesticide Development : The lipophilicity and stability of this compound suggest potential as a pesticide or herbicide. Its ability to penetrate plant tissues effectively could lead to improved efficacy against pests and diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various thiadiazole derivatives. The results indicated that compounds with trifluoroethoxy substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. This study highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Fluorescent Polymer Composites
Research conducted at a leading university demonstrated the incorporation of this compound into polymer composites used for optical applications. The resulting materials exhibited superior fluorescence under UV light and maintained structural integrity at elevated temperatures.
Mechanism of Action
The mechanism of action of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as AURKA and VEGFR-2, which are involved in cell proliferation and angiogenesis.
Signal Transduction Pathways: By inhibiting these enzymes, the compound can disrupt key signaling pathways that promote cancer cell growth and survival.
Binding Affinity: Molecular docking studies have shown that the compound has significant binding affinity to the active sites of these enzymes, leading to their inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 1,3,4-Oxadiazole Derivatives
The closest structural analogs are 1,3,4-oxadiazole derivatives bearing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl group, such as compounds 5a–n (Table 1) . These differ in the heterocyclic core (1,3,4-oxadiazole vs. 1,2,3-thiadiazole), which influences electronic distribution and steric interactions.
Table 1: Selected 1,3,4-Oxadiazole Derivatives and Substituents
Compound | Ar (Aryl Group) | R (Substituent) |
---|---|---|
5a | 2,6-Dichlorophenyl | H |
5b | 6-Methoxy naphthyl | H |
5i | 3-Fluoro-4-methoxyphenyl | CH₃ |
5n | 4-Chlorophenyl | CH₃ |
Source: Adapted from Shankara et al. (2022) .
Key Differences:
- Synthetic Routes: Oxadiazoles are synthesized via cyclization of hydrazides with aldehydes or acetophenones . Thiadiazoles typically require thiosemicarbazide intermediates and harsher cyclization conditions (e.g., sodium acetate-mediated reactions) .
Pharmacological Properties
Anti-Cancer Activity
- Cytotoxicity assays revealed IC₅₀ values in the micromolar range against HeLa and MCF-7 cell lines .
- Thiadiazole : While direct data is unavailable, sulfur-containing heterocycles often exhibit enhanced DNA intercalation or tubulin inhibition compared to oxygen analogs due to increased lipophilicity.
Anti-Diabetic Activity
- Oxadiazoles : Compounds like 5j (R = CH₃, Ar = 4-hydroxyphenyl) showed α-glucosidase inhibition (IC₅₀ = 71.69 µM) in vitro, attributed to hydrogen bonding with catalytic residues .
- Thiadiazole : The electron-withdrawing trifluoroethoxy groups may similarly enhance enzyme inhibition, but steric effects from the thiadiazole core could reduce binding efficiency compared to oxadiazoles.
Physicochemical Properties
- Lipophilicity : The trifluoroethoxy groups in both compounds enhance logP values, but the thiadiazole’s sulfur atom may further increase membrane permeability.
- Metabolic Stability : Trifluoroethoxy moieties resist oxidative metabolism, while thiadiazoles are generally more stable than oxadiazoles under physiological conditions.
Biological Activity
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole is a synthetic compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀F₆O₃S. The presence of trifluoroethoxy groups enhances its lipophilicity and metabolic stability. The compound features a thiadiazole ring that is often associated with various biological activities.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that thiadiazole derivatives can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC₅₀ values for these compounds typically range from 0.74 to 10.0 μg/mL against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by disrupting cellular signaling pathways involved in cancer progression .
Antimicrobial Activity
Thiadiazoles are also recognized for their antimicrobial properties:
- Antifungal and Antiviral Properties : Some studies have reported that thiadiazole derivatives exhibit antifungal and antiviral activities. For example, compounds similar to this compound have shown effectiveness against fungal infections and viral pathogens .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of thiadiazoles indicates that they may modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Study on Anticancer Efficacy
A study evaluated a series of thiadiazole derivatives for their anticancer efficacy against multiple human cancer cell lines. The results indicated that some derivatives exhibited higher activity than standard chemotherapeutic agents like doxorubicin. Notably:
- Compound A : Demonstrated an IC₅₀ value of 3.29 μg/mL against HCT116 cells.
- Compound B : Showed selective activity with an IC₅₀ value of 7.4 μg/mL against K562 leukemia cells .
Comparative Analysis Table
Compound Name | Molecular Formula | Key Biological Activity | IC₅₀ (μg/mL) |
---|---|---|---|
This compound | C₁₂H₁₀F₆O₃S | Anticancer | 3.29 - 10 |
Compound A | C₁₂H₉F₆O₂S | Antifungal | < 10 |
Compound B | C₁₂H₉F₆O₂S | Anti-inflammatory | < 5 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole?
The synthesis typically involves multi-step reactions starting with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. A key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, is formed via esterification followed by hydrazide formation. Subsequent cyclization with thionating agents (e.g., Lawesson’s reagent) or condensation with aldehydes/acetophenones under reflux conditions yields the thiadiazole core. For example, hydrazone derivatives are synthesized by refluxing the hydrazide with substituted aldehydes in ethanol, followed by cyclization using acetic anhydride . Optimization of solvent (e.g., absolute ethanol) and catalyst (e.g., glacial acetic acid) is critical for yield improvement .
Q. How is the compound characterized for structural confirmation?
Characterization relies on a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with trifluoroethoxy groups showing distinct δ ~4.5 ppm (¹H) and δ ~70-80 ppm (¹³C) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with precision ≤5 ppm .
- Fourier Transform Infrared (FTIR): Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
- Elemental Analysis: Confirms purity by matching experimental and calculated C, H, N, S percentages .
Q. What is the role of trifluoroethoxy substituents in modulating physicochemical properties?
The 2,2,2-trifluoroethoxy groups enhance lipophilicity (logP ~3.5–4.0) and metabolic stability by resisting oxidative degradation. Their strong electron-withdrawing effects reduce π-π stacking, improving solubility in polar aprotic solvents (e.g., DMSO). These groups also influence crystal packing, as seen in melting points >200°C .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock4) predict interactions with targets like AURKA and VEGFR-2?
AutoDock4 is used to simulate ligand-receptor binding by:
- Grid Preparation: Define a 60×60×60 Å grid around the active site (e.g., VEGFR-2’s ATP-binding pocket) with 0.375 Å spacing.
- Flexible Sidechain Docking: Allow rotational freedom for key residues (e.g., Lys868 in VEGFR-2).
- Scoring: Evaluate binding energies (ΔG) using the Lamarckian GA algorithm. For 4-[2,5-bis(trifluoroethoxy)phenyl]-1,2,3-thiadiazole derivatives, docking scores ≤-8.0 kcal/mol correlate with IC₅₀ values <1 µM in kinase assays .
Q. What strategies address discrepancies between computational activity predictions and in vitro results?
- Free Energy Perturbation (FEP): Refine docking poses by simulating ligand-induced protein conformational changes.
- Metabolic Stability Assays: Use hepatic microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that in silico models may miss.
- Synergistic SAR Analysis: Combine docking with substituent variation (e.g., replacing trifluoroethoxy with methoxy groups reduces VEGFR-2 inhibition by ~50%) .
Q. How are structure-activity relationship (SAR) studies conducted for substituent optimization?
- Variation of Aryl Groups: Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -CF₃) substituents on the phenyl ring.
- Biological Testing: Measure IC₅₀ against target enzymes (e.g., AURKA) and compare with docking scores. For example, 4-fluorophenyl analogs show 2-fold higher activity than bromophenyl derivatives due to improved hydrophobic interactions .
- Statistical Modeling: Use QSAR to correlate molecular descriptors (e.g., polar surface area) with activity .
Q. How can synthetic yields be optimized through reaction condition modulation?
- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) for cyclization steps. Acetic acid increases hydrazone formation yields to >85% .
- Solvent Effects: Polar solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures (reflux at 110°C).
- Reaction Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC to track progress and minimize side products .
Q. What methods validate target engagement in cellular assays?
- Kinase Inhibition Assays: Measure ATPase activity using recombinant AURKA/VEGFR-2 and ADP-Glo™ detection (IC₅₀ ≤100 nM for potent derivatives) .
- Western Blotting: Assess downstream signaling (e.g., phosphorylated Histone H3 for AURKA inhibition) in glioblastoma cell lines (U87-MG).
- Cellular Thermal Shift Assay (CETSA): Confirm compound-induced protein stabilization at 50–60°C .
Properties
IUPAC Name |
4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2O2S/c13-11(14,15)5-21-7-1-2-10(22-6-12(16,17)18)8(3-7)9-4-23-20-19-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUFTQZDWMUMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C2=CSN=N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397050 | |
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-47-7 | |
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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